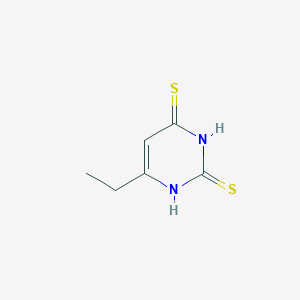![molecular formula C24H30ClFN4O4S2 B2511143 N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215810-79-9](/img/structure/B2511143.png)
N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride" is a structurally complex molecule that may be related to various pharmacologically active benzamide derivatives. These derivatives have been studied for their potential therapeutic effects, such as anti-acetylcholinesterase activity, anti-inflammatory properties, and cardiac electrophysiological activity.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the coupling of amine groups with acid chlorides to form the desired amide bond. For instance, in the synthesis of potent anti-acetylcholinesterase inhibitors, substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide has been shown to enhance activity . Similarly, the synthesis of anti-inflammatory drugs based on thiazole and thiazoline also involves coupling the respective bases with acid chlorides of substituted benzoic acids .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a dimethylamino group, as seen in the compound of interest, is a common feature in these molecules. The introduction of a bulky sulfonyl group, as in the case of the potent anti-acetylcholinesterase inhibitor mentioned earlier, can significantly increase the molecule's affinity for its target enzyme . The X-ray crystal structure analysis of related compounds has provided insights into the conformation and potential interactions of these molecules with their biological targets .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, reactions of N-sulfonylamines with azirines can lead to the formation of thiadiazoles, oxathiazoles, and acrylamidines, indicating the versatility of these compounds in chemical transformations . These reactions are influenced by the nature of the substituents and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, affecting the compound's pharmacokinetics and pharmacodynamics. For instance, the hydrochloride salt form of a compound can enhance its solubility in water, which is beneficial for its bioavailability .
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
Compounds containing benzothiazole units and related functionalities have been extensively studied for their bioactive properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. For instance, the synthesis of fluoro-substituted benzothiazoles with various functional groups has demonstrated significant biological and pharmacological screening potential, highlighting their relevance in drug discovery and development processes (Patel et al., 2009).
Material Science Applications
In the field of materials science, the introduction of sulfonyl and benzothiazole groups into polymers and other materials has been explored to modify their physical and chemical properties. Such modifications can lead to the development of materials with enhanced thermal stability, solubility in various solvents, and potentially useful optical and electronic properties, as indicated by the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids (Hsiao & Huang, 1997).
Biochemical Interactions
The study of biochemical interactions, such as the binding of small molecules to proteins, is crucial for understanding various biological processes and for the development of therapeutic agents. Compounds with structural features similar to N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride could serve as probes or inhibitors in biochemical studies. For example, the binding study of p-hydroxybenzoic acid esters to bovine serum albumin using fluorescent probe techniques has provided insights into the nature of these interactions, which could be relevant for the design of drug delivery systems and the understanding of drug metabolism (Jun et al., 1971).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O4S2.ClH/c1-16-14-28(15-17(2)33-16)35(31,32)20-8-5-18(6-9-20)23(30)29(12-11-27(3)4)24-26-21-10-7-19(25)13-22(21)34-24;/h5-10,13,16-17H,11-12,14-15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBGUPMSFYFZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(S3)C=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClFN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate](/img/structure/B2511065.png)

![(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2511068.png)
![2-chloro-1-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B2511069.png)
![3-benzyl-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2511070.png)
![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2511071.png)


![2-(Furan-2-yl)-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511075.png)

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2511078.png)

![4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline](/img/structure/B2511083.png)